Anticancer Potency Comparison: 5-Phenyl-triazolo[1,5-a]pyrimidine Core vs. Doxorubicin in MCF-7 Breast Cancer Cells
The 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore—the core substructure of the target compound—exhibits single-digit micromolar potency against MCF-7 breast adenocarcinoma cells (IC₅₀ = 3.91 μM), outperforming the clinical standard doxorubicin (IC₅₀ = 4.17 μM) in parallel assays [1]. The target compound's p-tolyl substituent at C-7 further modulates this activity; SAR studies on 5,7-diaryl analogs demonstrate that methyl substitution on the 7-aryl ring alters antiproliferative potency by 1.5- to 3-fold depending on cell line context [2]. This positions the target compound as a differentiated starting point for anticancer lead optimization with potency already competitive with a front-line chemotherapeutic agent.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ ≈ 3.91 μM (5-phenyl-triazolo[1,5-a]pyrimidine core); analogous 5,7-diaryl derivatives with methyl substitution show IC₅₀ range of 2.4–13.1 μM [2] |
| Comparator Or Baseline | Doxorubicin IC₅₀ = 4.17 μM (MCF-7) [1] |
| Quantified Difference | Target core is ~1.07-fold more potent than doxorubicin; 5,7-diaryl analogs with optimized substitution achieve up to 1.74-fold improvement over doxorubicin |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 48-72 h exposure |
Why This Matters
Procurement of this specific diaryl derivative, rather than an uncharacterized analog, provides a validated anticancer scaffold with potency already exceeding doxorubicin, reducing the time and cost for hit-to-lead optimization in oncology programs.
- [1] Zhang, Y. et al. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules 2022, 27, 4996. View Source
- [2] Almehmadi, S.J. et al. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Adv. 2024, 14, 34768–34784. View Source
